molecular formula C6H7N3O3 B11049885 (4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneazinic acid

(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneazinic acid

Cat. No. B11049885
M. Wt: 169.14 g/mol
InChI Key: XANRVNXPUSOUEF-UHFFFAOYSA-N
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Description

(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneazinic acid is a complex organic compound characterized by its unique structure, which includes a benzoxadiazole ring fused with an azinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneazinic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography and crystallization, ensures the compound’s high purity for various applications.

Chemical Reactions Analysis

Types of Reactions

(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneazinic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneazinic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and reactivity make it a promising candidate for developing new pharmaceuticals.

Industry

In industry, this compound is used in the development of new materials, such as polymers and coatings. Its chemical properties allow for the creation of materials with specific characteristics, such as enhanced durability or conductivity.

Mechanism of Action

The mechanism of action of (4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneazinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazole derivatives: These compounds share the benzoxadiazole ring structure and may have similar chemical properties and reactivity.

    Azinic acids: These compounds contain the azinic acid moiety and may exhibit similar biological activities.

Uniqueness

(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneazinic acid is unique due to its specific combination of the benzoxadiazole ring and azinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

7-nitro-1,4,5,6-tetrahydro-2,1,3-benzoxadiazole

InChI

InChI=1S/C6H7N3O3/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h8H,1-3H2

InChI Key

XANRVNXPUSOUEF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C2C(=NON2)C1)[N+](=O)[O-]

Origin of Product

United States

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